COX-2 Enzyme Inhibition Potency vs. Indolin-2-one Derivatives
The compound demonstrates significant inhibition of purified mouse COX-2 with an IC50 of 30 nM [1]. This potency is approximately 78-fold greater than that of the most active 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones described in a comparative study, which achieved COX-2 IC50 values of 2.35 μM (compound 4e) and 2.42 μM (compound 9h) [2]. This differential suggests that the indolin-3-yl acetamide scaffold with the m-tolyloxypropyl chain provides a substantial advantage in COX-2 affinity.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (0.030 μM) |
| Comparator Or Baseline | 1,3-Dihydro-2H-indolin-2-one derivative 4e (IC50 = 2.35 μM) and derivative 9h (IC50 = 2.42 μM) |
| Quantified Difference | ~78-fold lower IC50 for the target compound relative to comparator 4e |
| Conditions | Target compound: Inhibition of purified mouse COX-2 assessed by PGE2-G/PGD2-G formation after 3 min pre-incubation before 2-AG substrate addition [1]. Comparators: COX-2 inhibitory activity assayed on purified enzyme [2]. |
Why This Matters
For procurement decisions, this substantial potency gap indicates that the target compound is a more potent tool for COX-2 inhibition studies, enabling lower working concentrations and potentially reducing off-target effects at higher doses compared to weaker indolinone derivatives.
- [1] BindingDB Entry BDBM50375607, CHEMBL259218. Affinity Data: IC50: 30 nM. Assay Description: Inhibition of purified mouse COX-2. View Source
- [2] Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Shuzhen Mu et al. IC50 values for COX-2 inhibition: Compound 4e (2.35 ± 0.04 µM), Compound 9h (2.422 ± 0.10 µM). View Source
